An In-depth Technical Guide to the Solubility and Stability of Diphenhydramine Hydrochloride
An In-depth Technical Guide to the Solubility and Stability of Diphenhydramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of diphenhydramine hydrochloride, a first-generation antihistamine. The information presented herein is intended to support research, development, and formulation activities by providing critical data on the physicochemical properties of this active pharmaceutical ingredient (API).
Solubility Profile
Diphenhydramine hydrochloride exhibits a varied solubility profile across different solvent systems, a critical consideration for formulation development, from oral solutions to parenteral preparations.
Qualitative Solubility
Diphenhydramine hydrochloride is described as a white, crystalline powder. It is freely soluble in water and alcohol.[1] It is also very soluble in methanol and freely soluble in ethanol (95%).[2]
Quantitative Solubility Data
The solubility of diphenhydramine hydrochloride has been determined in various solvents. The following tables summarize the available quantitative data.
Table 1: Solubility of Diphenhydramine Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Water | 1000 | Not Specified | [1] |
| Water | 29.18 | Not Specified | [1] |
| Ethanol | 500 | Not Specified | |
| Ethanol | ~30 | Not Specified | [3][4] |
| Methanol | Very Soluble | Not Specified | [2] |
| Chloroform | Soluble (1:2 parts) | Not Specified | [1] |
| Acetone | 20 | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | ~20 | Not Specified | [3][4] |
| Dimethylformamide (DMF) | ~10 | Not Specified | [3][4] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 | Not Specified | [3][4] |
Table 2: Molar Fraction Solubility of Diphenhydramine Hydrochloride in Pure Solvents at Various Temperatures
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |
| 278.15 | 0.1875 | 0.0897 | 0.0076 | 0.0007 |
| 283.15 | 0.2041 | 0.0986 | 0.0084 | 0.0008 |
| 288.15 | 0.2215 | 0.1081 | 0.0093 | 0.0009 |
| 293.15 | 0.2400 | 0.1182 | 0.0102 | 0.0010 |
| 298.15 | 0.2594 | 0.1290 | 0.0112 | 0.0011 |
| 303.15 | 0.2800 | 0.1404 | 0.0123 | 0.0012 |
| 308.15 | 0.3018 | 0.1526 | 0.0134 | 0.0014 |
| 313.15 | 0.3248 | 0.1656 | 0.0146 | 0.0015 |
| 318.15 | 0.3492 | 0.1794 | 0.0159 | 0.0017 |
| 323.15 | 0.3749 | 0.1941 | 0.0173 | 0.0018 |
Stability Profile
The stability of diphenhydramine hydrochloride is influenced by several factors, including pH, light, temperature, and the presence of oxidizing agents. Understanding these factors is crucial for ensuring the safety, efficacy, and shelf-life of pharmaceutical preparations.
Stability in Intravenous Admixtures
Studies have demonstrated the stability of diphenhydramine hydrochloride in commonly used intravenous (IV) fluids.
Table 3: Stability of Diphenhydramine Hydrochloride in IV Admixtures
| Concentration | Vehicle | Storage Temperature | Duration | Stability | Reference |
| 0.2 and 1.0 mg/mL | 0.9% Sodium Chloride | 2°C - 8°C | 14 days | Stable (≥98.6% of initial concentration) | [5][6] |
| 0.2 and 1.0 mg/mL | 5% Dextrose | 2°C - 8°C | 14 days | Stable (≥98.6% of initial concentration) | [5][6] |
| 12.5, 25, and 50 mg/50 mL | 5% Dextrose in Water (D5W) | 4°C and 22°C | 91 days | Stable (>90% of initial concentration) | [5] |
| 12.5, 25, and 50 mg/50 mL | 0.9% Sodium Chloride (NS) | 4°C and 22°C | 91 days | Stable (>90% of initial concentration) | [5] |
| 12.5, 25, and 50 mg/10 mL | 0.9% Sodium Chloride (NS) in polypropylene syringes | 4°C and 22°C | 28 days | Stable (>90% of initial concentration) | [5] |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Diphenhydramine hydrochloride has been subjected to various stress conditions to elucidate its degradation pathways.
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Acid and Alkaline Hydrolysis: Diphenhydramine hydrochloride is unstable under both acidic and alkaline conditions.[7] Moderate degradation (<20%) has been observed at extreme pH.
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Oxidation: The compound is susceptible to oxidation.[7] Significant degradation (>80%) was observed in the presence of 3% hydrogen peroxide within 24 hours.
-
Photodegradation: Diphenhydramine hydrochloride is affected by light and should be stored in light-resistant containers.[2] However, one study found it to be stable to photodegradation under the tested conditions.[7] Further investigation under standardized photostability testing conditions is recommended.
-
Thermal Degradation: Elevated temperatures can lead to the degradation of diphenhydramine hydrochloride.
Degradation Pathways
The primary degradation pathways for diphenhydramine hydrochloride are hydrolysis of the ether group and oxidation of the ether and aromatic groups. Photocatalytic degradation studies have identified main degradation pathways that include hydroxylation of the aromatic ring and hydroxyl radical-mediated oxidation of the alkylamine side chain.[8]
Identified degradation products from photocatalytic degradation include species with m/z values of 183, 272, and 167.[8] A known process-related impurity and potential degradant is Diphenhydramine N-oxide.
Experimental Protocols
Standardized protocols are critical for obtaining reliable and reproducible solubility and stability data.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.
Methodology:
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Preparation: An excess amount of diphenhydramine hydrochloride is added to a known volume of the solvent in a sealed container (e.g., a flask or vial).
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Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
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Analysis: The concentration of diphenhydramine hydrochloride in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the active drug concentration in the presence of its degradation products.
Typical HPLC Parameters:
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Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
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Mobile Phase: A mixture of an aqueous buffer (e.g., 15mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in varying ratios. The pH is often adjusted (e.g., to 3.3 with triethylamine).[9]
-
Flow Rate: Typically 1.0 mL/min.[9]
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Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).[6][9]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).[6]
Protocol for a Stability Study:
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Sample Preparation: Prepare solutions of diphenhydramine hydrochloride in the desired vehicle at the specified concentrations.
-
Storage: Store the samples under the defined stability conditions (e.g., refrigerated, room temperature, accelerated conditions) in the appropriate container closure system.
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Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90 days).
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Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of diphenhydramine hydrochloride.
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Evaluation: Assess the percentage of the initial concentration remaining at each time point. A significant loss is often defined as a 5% decrease in assay from its initial value. Physical changes such as color, clarity, and pH should also be monitored.
Conclusion
This technical guide consolidates key data on the solubility and stability of diphenhydramine hydrochloride. The provided tables and experimental outlines serve as a valuable resource for scientists and researchers engaged in the development of drug products containing this active pharmaceutical ingredient. Careful consideration of the solubility and stability characteristics is paramount to ensuring the quality, safety, and efficacy of the final pharmaceutical preparation.
References
- 1. Diphenhydramine Hydrochloride | 147-24-0 [amp.chemicalbook.com]
- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. youtube.com [youtube.com]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. Stability and Compatibility of Diphenhydramine Hydrochloride in Intravenous Admixtures: A New Look at an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
